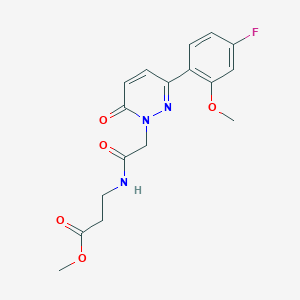
methyl 3-(2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)propanoate is a complex organic compound that features a pyridazinone core substituted with a fluoro-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)propanoate typically involves multi-step organic reactions. The starting materials often include 4-fluoro-2-methoxybenzylamine and pyridazinone derivatives. The synthesis may involve:
Nucleophilic substitution: reactions to introduce the fluoro-methoxyphenyl group.
Amidation: reactions to form the acetamido linkage.
Esterification: reactions to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 3-(2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in biochemical assays to study enzyme activity or protein interactions.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-(2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)propanoate involves its interaction with molecular targets such as enzymes or receptors. The fluoro-methoxyphenyl group can enhance binding affinity and specificity, while the pyridazinone core can participate in hydrogen bonding and other interactions. The exact pathways involved depend on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methoxybenzylamine
- 4-Fluoro-2-methoxyphenol
- 4-Fluoro-2-methylphenol
Uniqueness
Methyl 3-(2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)propanoate is unique due to its specific combination of functional groups and structural features
Biological Activity
Methyl 3-(2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)propanoate is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Compound Overview
The compound features a unique structure that includes:
- Pyridazine ring : A six-membered ring with two nitrogen atoms.
- Methoxy-substituted phenyl group : Enhances lipophilicity and biological interactions.
- Acetamido group : Implicated in various biological functions.
Molecular Formula : C₁₉H₁₈F₁N₄O₃
Molecular Weight : 415.4 g/mol
Mechanisms of Biological Activity
Research indicates that this compound may exhibit significant biological activities, particularly in the modulation of signaling pathways involved in inflammation and bone metabolism. Key mechanisms include:
- Inhibition of Osteoclast Differentiation : The compound has been shown to suppress the expression of cathepsin K, a critical enzyme in osteoclast function, which is vital for bone resorption processes.
- Modulation of Signaling Pathways : It interacts with various signaling pathways such as TNF-alpha and Wnt signaling, which are crucial in inflammatory responses and bone metabolism.
Therapeutic Applications
Given its biological activity, this compound may have applications in treating conditions such as:
- Osteoporosis : By inhibiting osteoclast differentiation, it may help in managing bone density loss.
- Inflammatory Diseases : Its modulation of inflammatory pathways suggests potential use in treating chronic inflammatory conditions.
In Vitro Studies
Several studies have evaluated the compound's effects on cancer cell lines and other biological models:
Case Studies
A case study highlighted the compound's role in modulating cellular responses in osteoclasts. It demonstrated a reduction in osteoclast formation and activity when treated with varying concentrations of the compound, suggesting a dose-dependent effect on bone resorption.
Properties
Molecular Formula |
C17H18FN3O5 |
|---|---|
Molecular Weight |
363.34 g/mol |
IUPAC Name |
methyl 3-[[2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]propanoate |
InChI |
InChI=1S/C17H18FN3O5/c1-25-14-9-11(18)3-4-12(14)13-5-6-16(23)21(20-13)10-15(22)19-8-7-17(24)26-2/h3-6,9H,7-8,10H2,1-2H3,(H,19,22) |
InChI Key |
QHFRDDBUZWAGBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















